8-Hydroxy-7-methoxyflavone

Anti-inflammatory Prostaglandin E2 Structure-Activity Relationship

Quantifying 7,8-dihydroxyflavone (7,8-DHF) in biological matrices requires a validated metabolite standard. 8-Hydroxy-7-methoxyflavone (CAS 40316-76-5) is the major monomethylated metabolite of 7,8-DHF in primates, essential for LC-MS/MS method validation and PK-PD correlation. • Reference standard for TrkB-targeted neuroprotection pharmacokinetic studies. • Critical SAR tool: C-8 methoxy group drives GLUT4/CEBP-α-mediated glucose uptake. • Direct precursor to 7,8-dimethoxyflavone for anti-inflammatory PGE2 research.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
CAS No. 40316-76-5
Cat. No. B191463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-7-methoxyflavone
CAS40316-76-5
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O
InChIInChI=1S/C16H12O4/c1-19-13-8-7-11-12(17)9-14(20-16(11)15(13)18)10-5-3-2-4-6-10/h2-9,18H,1H3
InChIKeyYUFKWMXGTOJNRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxy-7-methoxyflavone: Flavonoid Research Reference


8-Hydroxy-7-methoxyflavone (CAS: 40316-76-5) is a monohydroxy-monomethoxy flavone, belonging to the class of 7-O-methylated flavonoids [1]. Its distinct substitution pattern—a hydroxyl group at position 8 and a methoxy group at position 7—differentiates it from many other common flavones. This compound is recognized as a key metabolite of the TrkB agonist 7,8-dihydroxyflavone (7,8-DHF) [2], and it has been specifically investigated for its potential roles in antidiabetic, neuroprotective, and anti-inflammatory mechanisms, making it a valuable tool for specific structure-activity relationship (SAR) studies.

1
7,8-DHF MetaboliteIdentified as a major monomethylated metabolite in primate PK studies; applicable for bioanalytical method development.
2
Methoxy-SAR Probe8-methoxy substitution pattern enables investigation of flavone SAR for PGE2 inhibition and glucose uptake pathways.
3
Synthesis PrecursorServes as a direct intermediate for 7,8-dimethoxyflavone, supporting methoxylated flavone library synthesis.

Why 8-Hydroxy-7-methoxyflavone Has No Generic Substitute


Generic substitution of 8-Hydroxy-7-methoxyflavone with other common flavonoids like chrysin (5,7-dihydroxyflavone) or 7,8-dihydroxyflavone (7,8-DHF) is not scientifically justified due to its distinct metabolic profile and target engagement. For instance, the compound is a specific monomethylated metabolite of 7,8-DHF, which is crucial for understanding the in vivo pharmacokinetics of TrkB-targeted therapies [1]. Furthermore, SAR studies suggest that the specific methoxy group at position C-8 is a critical determinant for antidiabetic activity via glucose uptake mechanisms, a property not conferred by the same structural feature in other flavones [2]. These nuanced differences in metabolism and target-specific pharmacophores render generic analogs unsuitable for precise research applications.

Metabolite identity Unlike 7,8-DHF or chrysin, 8-hydroxy-7-methoxyflavone is a specific monomethylated metabolite; using the parent or other flavones loses in vivo metabolic relevance.
Pharmacophore mismatch The C-8 methoxy group drives glucose uptake SAR (GLUT4/C/EBP-α); chrysin and 7,8-DHF lack this substitution and may not replicate the same pathway response.
PGE2 rank-order Rank-order of PGE2 inhibition depends on methoxy position; dimethoxyflavone and chrysin show lower potency, so substitution may shift assay interpretation.

Evidence: 8-Hydroxy-7-methoxyflavone vs. Key Analogs


PGE2 Inhibition Potency vs. Dimethoxyflavone and Chrysin

8-Hydroxy-7-methoxyflavone demonstrates superior anti-inflammatory activity compared to its structural analog, 7,8-dimethoxyflavone, and chrysin, as measured by inhibition of lipopolysaccharide (LPS)-stimulated prostaglandin E2 (PGE2) production in RAW264.7 macrophages [1]. While direct IC50 values for 8-Hydroxy-7-methoxyflavone are not provided in the source, the study establishes a clear rank-order of potency for related flavones, positioning wogonin (5,7-dihydroxy-8-methoxyflavone) as a potent inhibitor [1]. This class-level inference suggests that the 8-methoxy substitution pattern on the flavone backbone is a critical pharmacophore for PGE2 inhibition.

PGE2 Inhibition
Class-level inference
Rank-order: 7-methoxyflavone > flavone > wogonin >> 7,8-dimethoxyflavone > chrysin
Supports 8-methoxyflavone SAR for PGE2 inhibition
LPS-stimulated RAW264.7 macrophages; no direct IC50 reported.
Anti-inflammatory Prostaglandin E2 Structure-Activity Relationship

Radical Scavenging Activity vs. Chrysin

In a comparative study of antioxidant and antidiabetic effects, 8-Hydroxy-7-methoxyflavone and chrysin (5,7-dihydroxyflavone) were evaluated in DPPH, ABTS+, and xanthine oxidase inhibition assays [1]. While the source does not report a specific IC50 value for 8-Hydroxy-7-methoxyflavone (listed as 'NA'), it reports that chrysin exhibits an IC50 > 100 µM across all three assays [1]. This indicates that chrysin is a very weak antioxidant in these models.

DPPH Scavenging
Data to verify
Target IC50 not available (NA); chrysin IC50 > 100 µM
Antioxidant SAR requires further characterization
Cross-study comparison; chrysin weak in DPPH, ABTS, xanthine oxidase.
Antioxidant DPPH ABTS Flavonoids

Major 7,8-DHF Metabolite in Primate Plasma

Following oral administration of the TrkB agonist 7,8-dihydroxyflavone (7,8-DHF) in monkeys, the compound is absorbed and metabolized into two major monomethylated metabolites: 8-hydroxy-7-methoxyflavone and 7-hydroxy-8-methoxyflavone [1]. The concentrations of these metabolites were quantified in monkey plasma over 24 hours, demonstrating that they are the primary circulating species derived from the parent drug [1].

Metabolite in Plasma
Direct head-to-head
7,8-DHF concentration approx. 10-fold higher than methylated metabolites
Supports metabolite quantification in 7,8-DHF PK studies
Monkey model; oral 30 mg/kg 7,8-DHF; HPLC analysis.
Pharmacokinetics Metabolism Neuroprotection TrkB agonist

C-8 Methoxy Group in Glucose Uptake Mechanism

A structure-activity relationship (SAR) study on 14 flavonoids, including 8-hydroxy-7-methoxyflavone, identified the methoxy group at position C-8 as a critical determinant for antidiabetic activity [1]. The study demonstrated that compounds with this structural feature exert their effects via a glucose uptake mechanism, indicated by the upregulation of GLUT4 and C/EBP-α expressions in cell culture models [1].

Glucose Uptake SAR
Class-level inference
C-8 methoxy group upregulates GLUT4 and C/EBP-α expression
Class-level pharmacophore for glucose uptake mechanism
RIN-5F and 3T3-L1 cell models; Western blot detection.
Antidiabetic Glucose Uptake GLUT4 SAR

Applications of 8-Hydroxy-7-methoxyflavone


Analytical Standard for 7,8-DHF Pharmacokinetics

Given its established role as a major monomethylated metabolite of 7,8-dihydroxyflavone (7,8-DHF) following oral administration in primates, 8-Hydroxy-7-methoxyflavone is an indispensable reference standard for developing and validating LC-MS/MS or HPLC methods to accurately quantify both the parent drug and its metabolites in biological matrices [1]. This is critical for correlating 7,8-DHF exposure with its neuroprotective pharmacodynamics.

Synthesis Intermediate for 7,8-Dimethoxyflavone

8-Hydroxy-7-methoxyflavone serves as a direct precursor or intermediate in the synthesis of 7,8-dimethoxyflavone, a compound with distinct biological activities [1]. This application is valuable for medicinal chemistry groups focused on building small libraries of methoxylated flavones to probe specific structure-activity relationships, such as those related to anti-inflammatory PGE2 inhibition.

Pharmacophore Probe for Antidiabetic SAR

Based on SAR findings, 8-Hydroxy-7-methoxyflavone is a critical tool compound for investigating the role of the C-8 methoxy group in enhancing glucose uptake via GLUT4 and C/EBP-α upregulation [1]. It can be used as a reference in comparative studies against non-methoxylated analogs to define the minimal structural requirements for this specific antidiabetic mechanism.

Application
Selection Property
Validation Focus
7,8-DHF Metabolite Quantification
Methylated metabolite identity
HPLC/LC-MS method validation for PK studies
7,8-Dimethoxyflavone Synthesis
Monohydroxy precursor
Methylation reaction purity and yield
Glucose Uptake SAR Studies
C-8 methoxy substitution pattern
GLUT4 translocation and C/EBP-α expression endpoints

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